

E7130: A Paradigm Shift in Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the marine sponge natural product halichondrin B, is a novel microtubule dynamics inhibitor with a dual mechanism of action that sets it apart from traditional cytotoxic agents.^{[1][2][3]} Beyond its potent antiproliferative effects on cancer cells, **E7130** distinctively remodels the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization.^{[1][4]} This guide provides a comprehensive technical overview of the preclinical and clinical data on **E7130**, focusing on its impact on the TME. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Microtubule Inhibition

E7130 functions as a potent microtubule inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.^{[1][5]} Its high potency is demonstrated by low nanomolar and sub-nanomolar IC₅₀ values across various cancer cell lines.^[1]

Table 1: In Vitro Antiproliferative Activity of E7130

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
FaDu	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
HSC-2	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1

Data sourced from MedchemExpress.[1]

Amelioration of the Tumor Microenvironment

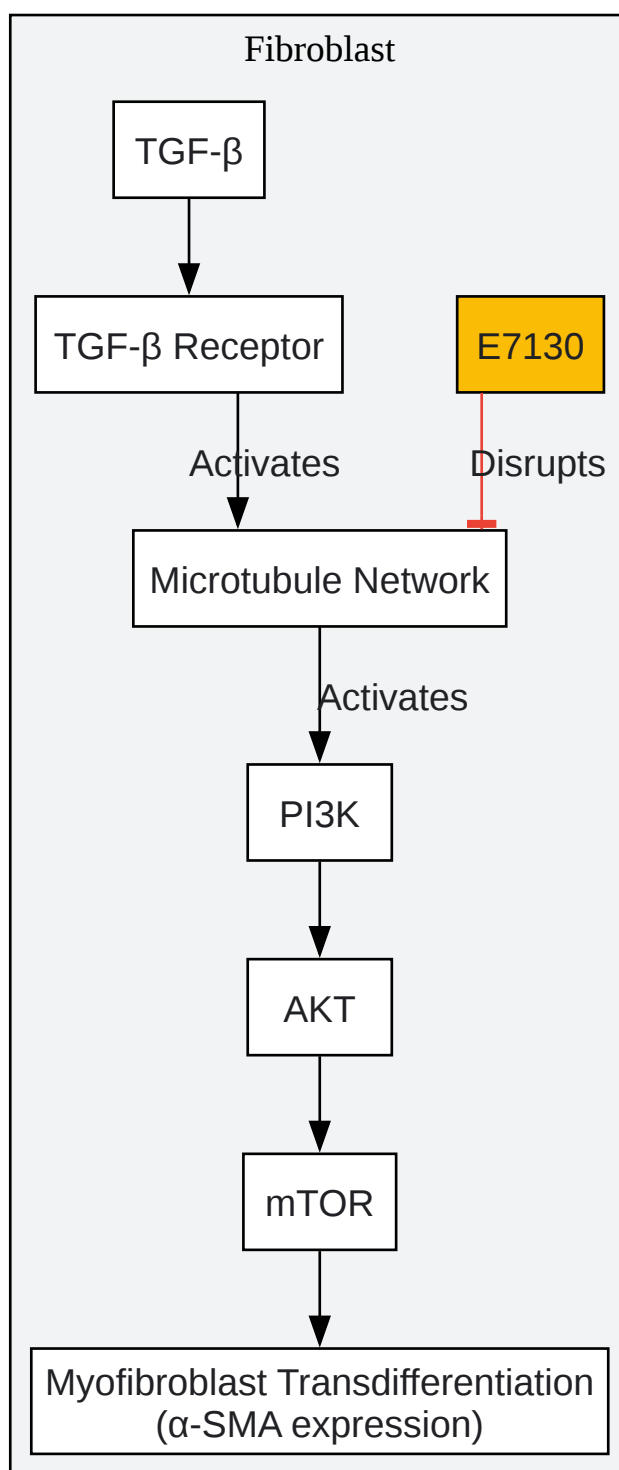
The unique therapeutic potential of **E7130** lies in its ability to modulate key components of the TME, thereby overcoming barriers to conventional cancer therapies.[2][6]

Suppression of Cancer-Associated Fibroblasts (CAFs)

E7130 has been shown to reduce the population of α -SMA-positive CAFs, a key cell type involved in creating a desmoplastic and immunosuppressive TME.[3][6] This effect is not due to direct cytotoxicity against fibroblasts but rather the inhibition of their transdifferentiation into a myofibroblast phenotype.[3][7]

Signaling Pathway: Inhibition of TGF- β -Induced Myofibroblast Transdifferentiation

TGF- β , often secreted by cancer cells, is a primary driver of the conversion of normal fibroblasts into CAFs.[3] **E7130** disrupts the microtubule network formation in fibroblasts, which is crucial for the downstream activation of the PI3K/AKT/mTOR pathway induced by TGF- β . [1][3] This ultimately leads to a reduction in α -SMA expression, a hallmark of myofibroblast activation.[3]



[Click to download full resolution via product page](#)

Caption: **E7130** inhibits TGF- β -induced myofibroblast differentiation.

Promotion of Tumor Vasculature Remodeling

E7130 promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD), as evidenced by an increase in CD31-positive endothelial cells.[6][8] This vascular normalization is thought to alleviate hypoxia and enhance the delivery of co-administered therapeutic agents.[1][6]

Table 2: In Vivo Effects of E7130 on the Tumor Microenvironment

Model	Treatment	Key Findings	Reference
FaDu SCCHN xenograft (BALB/c mice)	45-180 µg/kg, i.v.	Reduced α-SMA-positive CAFs	[1]
HSC-2 SCCHN xenograft (BALB/c mice)	45-180 µg/kg, i.v.	Increased intratumoral MVD	[1]
Human breast cancer xenografts	45, 90, and 180 µg/kg, i.v. on days 0 and 7	Significant antitumor activity at 180 µg/kg	[4]
MCF-7 xenograft	Not specified	Increased Ktrans (contrast agent accumulation)	[4]

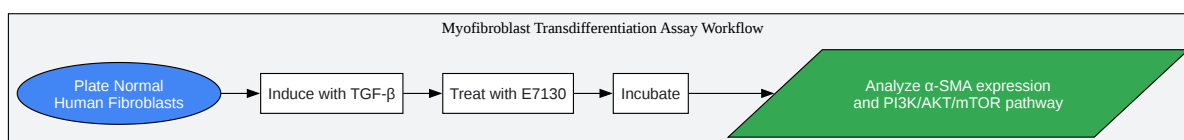
Experimental Protocols

In Vitro Cell Proliferation Assay

- Cell Lines: KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines.
- Treatment: Cells are treated with **E7130** at concentrations ranging from 0.01 to 0.1 nM.
- Analysis: Cell proliferation is assessed after a specified incubation period using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.[1]

In Vitro Myofibroblast Transdifferentiation Assay

- Cells: Normal human fibroblasts (e.g., BJ cells).
- Induction: Fibroblasts are stimulated with TGF- β (e.g., 1 ng/mL) to induce transdifferentiation.
- Treatment: Cells are co-treated with TGF- β and various concentrations of **E7130** (e.g., 0.15 nM).
- Analysis: The expression of α -SMA is measured by immunocytochemistry or western blotting. The activation of the PI3K/AKT/mTOR pathway is assessed by measuring the phosphorylation levels of AKT and S6.[1][3][7]



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro myofibroblast transdifferentiation assay.

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., FaDu, HSC-2, MCF-7).[1][4]
- Treatment: Once tumors reach a palpable size, mice are treated intravenously with **E7130** at doses ranging from 45 to 180 μ g/kg.[1][4]
- Analysis:
 - Tumor Growth: Tumor volume is measured regularly.[4]

- Immunohistochemistry: Tumors are harvested, and tissue sections are stained for markers such as α -SMA (for CAFs) and CD31 (for endothelial cells) to assess changes in the TME. [8][9]
- Imaging: Techniques like multiplexed mass cytometry (CyTOF), multiplex IHC analysis, and MRI can be used to further characterize the TME. [4]

Clinical Development

A first-in-human, Phase I dose-escalation study (NCT03444701) has been conducted in patients with advanced solid tumors. [10] The study evaluated different dosing schedules (Q3W and Q2W) and identified the maximum tolerated doses (MTDs). [10]

Table 3: Phase I Clinical Trial (NCT03444701) Dose Escalation

Dosing Schedule	Dose Range ($\mu\text{g}/\text{m}^2$)	MTD ($\mu\text{g}/\text{m}^2$)	Recommended Dose for Expansion
Q3W (every 3 weeks)	270 - 550	480	480 $\mu\text{g}/\text{m}^2$ Q3W
Q2W (every 2 weeks)	25 - 400	300	-

Data from the primary results of the dose-escalation part of the study. [10]

The selection of the 480 $\mu\text{g}/\text{m}^2$ Q3W dose for the expansion part was primarily based on dose-dependent changes in plasma biomarkers, including vascular endothelial growth factor 3 and matrix metalloproteinase 9. [10]

Conclusion and Future Directions

E7130 represents a significant advancement in cancer therapy, targeting not only the tumor cells directly but also the supportive microenvironment that fosters their growth and resistance. Its ability to suppress CAFs and remodel the tumor vasculature holds immense promise for combination therapies. [8][9] By alleviating the physical and immunosuppressive barriers within the TME, **E7130** could potentially enhance the efficacy of immunotherapies, antibody-drug conjugates, and conventional chemotherapies. [2] Further research is warranted to fully

elucidate the impact of **E7130** on immune cell infiltration and function within the TME and to identify predictive biomarkers for patient stratification. The ongoing clinical development of **E7130** is poised to validate its TME-modulating effects in a broader patient population.[4][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 6. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release | 2019 | Eisai Co., Ltd. [eisai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [E7130: A Paradigm Shift in Targeting the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14018519#e7130-effect-on-tumor-microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com